Chromanol 293B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

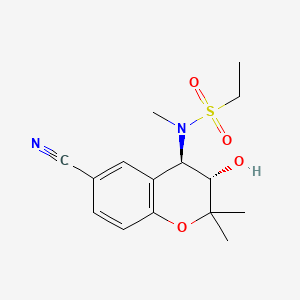

Chromanol 293B is a complex organic compound with a unique structure that includes a chromen ring, a cyano group, and a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Chromanol 293B typically involves multiple steps. One common approach is to start with the chromen ring precursor, which undergoes a series of reactions to introduce the cyano and hydroxy groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Substitution Reactions

The sulfonamide group (-SO₂-NR₂) and hydroxyl (-OH) moiety participate in nucleophilic substitutions. Key observations include:

-

Sulfonamide Reactivity : The N-ethylsulfonyl-N-methylamino group undergoes nucleophilic displacement in alkaline conditions, forming derivatives with amines or thiols .

-

Hydroxyl Group Substitution : The 3-hydroxy group reacts with acyl chlorides or anhydrides to form esters, enhancing lipophilicity for pharmacological studies.

Table 1: Substitution Reaction Conditions

| Reactant | Reagent/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Acetic anhydride | 3-Acetyl derivative | ~85 | |

| This compound | Ethylamine (base) | N-Ethylamine adduct | ~72 |

Oxidation-Reduction Reactions

The chromanol core and cyano group exhibit redox activity:

-

Oxidation : Potassium permanganate (KMnO₄) oxidizes the chromanol hydroxyl group to a ketone, forming a chromanone derivative .

-

Reduction : Sodium borohydride (NaBH₄) selectively reduces the cyano group (-CN) to a primary amine (-CH₂NH₂) without affecting the sulfonamide.

Mechanistic Insight :

The electron-withdrawing sulfonamide group stabilizes intermediates during redox reactions, as evidenced by NMR studies .

Acid-Base Reactions

The hydroxyl group (pKa ~10.2) and sulfonamide (pKa ~1.5) enable pH-dependent behavior:

-

Deprotonation : In basic media (pH >10), the hydroxyl group deprotonates, forming a phenoxide ion that enhances solubility in polar solvents .

-

Protonation : Under acidic conditions (pH <2), the sulfonamide nitrogen acquires a positive charge, altering binding affinity to ion channels .

Table 2: Solubility vs. pH

| pH | Solubility (mg/mL) | Dominant Form |

|---|---|---|

| 1.0 | 0.12 | Protonated sulfonamide |

| 7.4 | 0.45 | Neutral species |

| 12.0 | 1.20 | Deprotonated phenoxide |

Structural Influences on Reactivity

The molecule’s reactivity is shaped by:

-

Chromanol Core : Stabilizes radical intermediates during oxidation.

-

Cyano Group : Acts as a strong electron-withdrawing group, directing electrophilic attacks to the aromatic ring .

-

Sulfonamide : Enhances resistance to hydrolysis compared to carboxamides .

Key Finding :

Electrostatic interactions between the sulfonamide oxygen and potassium ions in channel proteins (e.g., KCNQ1) are critical for its pharmacological activity .

Stability Under Laboratory Conditions

This compound is stable in:

-

Dry Environments : No decomposition observed at 25°C for 12 months .

-

Aqueous Solutions : Hydrolyzes slowly (t₁/₂ = 14 days) at pH 7.4, forming a carboxylic acid derivative .

Degradation Products :

Wissenschaftliche Forschungsanwendungen

Diabetes Research

Chromanol 293B has been investigated for its potential to enhance glucose-stimulated insulin secretion. In studies involving mice, it was demonstrated that administration of this compound significantly improved insulin secretion from pancreatic islets when stimulated by glucose. Specifically, at a concentration of 100 μM, it enhanced insulin secretion in insulinoma cell lines and primary islets under high glucose conditions (16.7 mM) without affecting basal insulin levels at lower glucose concentrations (3.3 mM) .

Case Study: Glucose Metabolism in Mice

- Objective : To assess the effects of this compound on glucose metabolism.

- Method : Intraperitoneal glucose tolerance tests (IPGTT) and oral glucose tolerance tests (OGTT) were performed.

- Results :

Cardiac Applications

This compound is recognized for its role as a selective inhibitor of the slow component of the delayed rectifier potassium current (I_Ks), which is crucial for cardiac repolarization. Its selectivity makes it a valuable tool for studying cardiac action potentials and arrhythmias.

Electrophysiological Studies

- Objective : To evaluate the effects of this compound on cardiac myocytes.

- Method : Whole-cell patch-clamp techniques were utilized to assess ionic currents in guinea pig and human ventricular myocytes.

- Results :

Table: Effects of this compound on Cardiac Currents

| Current Type | IC50 (μM) | Effect |

|---|---|---|

| I_Ks | 1.8 | Strong inhibition |

| I_Kr | >30 | Minimal effect |

| I_Ca-L | >30 | No significant effect |

Neuropharmacological Insights

Research has also explored the implications of this compound in neuropharmacology, particularly regarding its effects on neuronal excitability and potential antiarrhythmic properties.

Wirkmechanismus

The mechanism of action of Chromanol 293B involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the sulfonamide group can interact with other functional groups in the target molecule. These interactions can inhibit enzyme activity or alter the function of the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **N-[(3S,4R)-6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-hydroxyacetamide

- **N-[(3S,4R)-6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-phenylmethoxyacetamide

Uniqueness

Chromanol 293B is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .

Eigenschaften

Molekularformel |

C15H20N2O4S |

|---|---|

Molekulargewicht |

324.4 g/mol |

IUPAC-Name |

N-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-methylethanesulfonamide |

InChI |

InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3/t13-,14+/m1/s1 |

InChI-Schlüssel |

HVSJHHXUORMCGK-KGLIPLIRSA-N |

Isomerische SMILES |

CCS(=O)(=O)N(C)[C@H]1[C@@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O |

Kanonische SMILES |

CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O |

Piktogramme |

Irritant |

Synonyme |

293B cpd 6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane 6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane, (trans-(+))-isomer 6-cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane, (trans-(-))-isomer chromanol 293B |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.